Etridiazole
Overview
Description
Mechanism of Action
Target of Action
Etridiazole is a fungicide primarily used to control soil-borne infections . Its main targets are the oomycetes, a group of organisms that includes the plant pathogens Pythium and Phytophthora .
Mode of Action
It belongs to a group of fungicides known as single-site inhibitors . These fungicides work by interacting with a specific target in the pathogen, inhibiting its growth or killing it outright . The specific interaction between this compound and its targets in Pythium and Phytophthora is still under investigation.
Biochemical Pathways
A study using zebrafish embryos exposed to this compound identified several biochemical pathways affected by the compound . These include sensory perception, visual perception, sensory organ development, and visual system development . Additionally, the study found that this compound affects metabolism, phototransduction, aminoacyl-tRNA biosynthesis, MAPK signaling pathway, calcium signaling pathway, and vascular smooth muscle contraction .
Pharmacokinetics
It is known that this compound is moderately soluble in water and miscible with many organic solvents This suggests that it can be readily absorbed and distributed in the environment
Result of Action
This compound’s action results in the control of soil-borne infections caused by Pythium and Phytophthora . In zebrafish embryos, exposure to this compound led to malformations primarily related to the eyes, heart, and growth . This indicates that this compound can have significant molecular and cellular effects.
Action Environment
This compound is considered to be a volatile substance . Continuous exposure to sunlight can degrade this compound, and it is hydrolyzed by alkalis . These environmental factors can influence the action, efficacy, and stability of this compound.
Biochemical Analysis
Cellular Effects
Etridiazole has been shown to have significant effects on various types of cells, particularly in aquatic vertebrates like zebrafish . In zebrafish embryos, this compound exposure led to a series of morphological deformities, including abnormal somite formation, abnormal eye pigmentation, abnormal tail morphology, tail kinks, skeletal malformations, and yolk sac edema . These effects indicate that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Transcriptome analysis of zebrafish embryos exposed to this compound revealed several differentially expressed genes involved in biological processes such as sensory perception, visual perception, sensory organ development, and visual system development . This suggests that this compound may exert its effects at the molecular level through interactions with these biological processes.
Temporal Effects in Laboratory Settings
This compound is considered to be a volatile substance; not normally persistent in soil systems but may be more persistent in water depending upon local conditions . It is stable under normal conditions, but degrades upon continuous exposure to sunlight
Dosage Effects in Animal Models
In zebrafish embryos, the effects of this compound were found to be concentration- and time-dependent . The median lethal concentration (LC50) of this compound at 96 hours was 25.58±1.49 mg/L . This indicates that the effects of this compound can vary with different dosages, and high doses may lead to toxic or adverse effects.
Transport and Distribution
This compound is moderately soluble in water and miscible with many organic solvents, suggesting it can be transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions: Etridiazole can be synthesized through multiple methods. One common route involves the reaction of trichloroacetamidine hydrochloride with trichloromethanesulfenyl chloride, followed by treatment with sodium hydroxide in ethanol . Another method involves the synthesis from acetonitrile .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions to ensure high yield and purity. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions: Etridiazole undergoes various chemical reactions, including:
Hydrolysis: this compound is hydrolyzed by alkalis.
Degradation: It degrades upon continuous exposure to sunlight.
Common Reagents and Conditions:
Hydrolysis: Alkalis such as sodium hydroxide are commonly used.
Degradation: Sunlight exposure leads to the breakdown of this compound.
Major Products Formed:
Hydrolysis Products: The hydrolysis of this compound results in the formation of simpler compounds.
Degradation Products: Continuous exposure to sunlight leads to the formation of various degradation products, including hydrogen chloride, sulfur oxides, and nitrogen oxides.
Scientific Research Applications
Etridiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the behavior of thiadiazoles under various conditions.
Medicine: Explored for its potential as an antifungal agent in medical applications.
Industry: Utilized in the agricultural industry to protect crops from soil-borne diseases.
Comparison with Similar Compounds
Phenylamides: Used for seed treatments and control of similar pathogens.
Quinone Outside Inhibitors (QoIs): Another class of fungicides with similar applications.
Cymoxanil, Hymexazol, Acibenzolar-S-methyl: Other fungicides used for controlling soil-borne diseases.
Uniqueness of Etridiazole: this compound stands out due to its specific chemical structure and its effectiveness in controlling a wide range of soil-borne pathogens. Its ability to be absorbed systemically by plants and its degradation into naturally occurring compounds make it a unique and valuable fungicide .
Properties
IUPAC Name |
5-ethoxy-3-(trichloromethyl)-1,2,4-thiadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5Cl3N2OS/c1-2-11-4-9-3(10-12-4)5(6,7)8/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTVWCSONPJJPE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC(=NS1)C(Cl)(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl3N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3032547 | |
Record name | Etridiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3032547 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pure: Pale yellow liquid; Technical product: Reddish-brown liquid; mp = 19.9 deg C; [HSDB] Light yellow liquid; mp = 20 deg C; [MSDSonline] | |
Record name | Terrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Boiling Point |
95 °C at 1 mm Hg | |
Record name | Etridiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
154.5 °C (open cup) | |
Record name | Etridiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN ACETONE, ETHER, ETHANOL, XYLENE, CARBON TETRACHLORIDE, Practically insoluble in water but soluble in many organic solvents, Miscible with ethanol, methanol, aromatic hydrocarbons, acetonitrile, hexane, xylene., In water, 117 mg/L at 25 °C | |
Record name | Etridiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.497 at 25 °C | |
Record name | Etridiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.0001 [mmHg], 1.1X10-2 mm Hg at 25 °C (1430 mPa at 25 °C) | |
Record name | Terrazole | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Record name | Etridiazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PALE YELLOW LIQUID WHEN PURE, Reddish-brown liquid | |
CAS No. |
2593-15-9 | |
Record name | Etridiazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2593-15-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Etridiazole [BSI:ISO] | |
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Record name | Etridiazole | |
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Record name | Etridiazole | |
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Record name | 5-ethoxy-3-trichloromethyl-1,2,4-thiadiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.175 | |
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Record name | ETRIDIAZOLE | |
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Record name | Etridiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
22 °C | |
Record name | Etridiazole | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1709 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does etridiazole exert its fungicidal activity?
A1: While the exact mechanism is still under investigation, research suggests that this compound inhibits the biosynthesis of ergosterol [], a crucial component of fungal cell membranes. Disrupting ergosterol biosynthesis affects membrane fluidity and integrity, ultimately leading to fungal cell death.
Q2: What is the chemical structure of this compound?
A2: this compound is a thiadiazole compound. Its chemical structure consists of a 1,2,4-thiadiazole ring with a 5-ethoxy group and a 3-trichloromethyl substituent.
Q3: Can you provide the molecular formula and weight of this compound?
A3: The molecular formula of this compound is C5H7Cl3N2OS, and its molecular weight is 257.57 g/mol.
Q4: Is this compound compatible with common agricultural practices?
A4: this compound can be applied as a soil drench, incorporated into a fluid drilling gel [], or used as a seed treatment [], demonstrating compatibility with various agricultural applications.
Q5: Does this compound's efficacy change under different environmental conditions?
A5: Research indicates that the efficacy of this compound can be influenced by soil pH. For example, in controlling Pythium root rot, its effectiveness is enhanced at lower pH levels [].
Q6: Does this compound exhibit any catalytic properties?
A6: this compound is not known to possess catalytic properties. It functions primarily as a fungicide by inhibiting specific biological processes in target organisms.
Q7: Have computational methods been used to study this compound?
A7: While specific QSAR models are not extensively discussed in the provided literature, computational chemistry could be employed to further explore the relationship between the structure of this compound and its fungicidal activity.
Q8: How stable is this compound under typical storage conditions?
A8: While specific data on storage stability isn't detailed in the provided research, this compound is formulated as wettable powders (WP) [] and emulsifiable concentrates (EC), suggesting efforts to ensure its stability and applicability in agricultural settings.
Q9: What are the regulatory considerations regarding the use of this compound?
A9: The use of this compound is subject to specific regulations in different countries to ensure its safe and environmentally responsible application. For instance, the European Union has established maximum residue levels (MRLs) for this compound in various crops [].
Q10: Is there evidence of resistance development to this compound in fungi?
A10: While not extensively covered in the provided research, resistance development in fungi is a concern with any fungicide. Continuous monitoring of sensitivity in target fungal populations is crucial [].
Q11: What is known about the toxicological profile of this compound?
A11: this compound's potential carcinogenicity has been investigated by the U.S. Environmental Protection Agency, with findings indicating that it can induce thyroid follicular cell tumors in rodents [].
Q12: What is the environmental fate of this compound?
A12: The degradation and persistence of this compound in the environment have been studied. Research indicates that its persistence can be influenced by factors like soil temperature and organic matter content []. Furthermore, its reactivity with common water disinfectants, such as ozone and UV, has been explored, with ozone showing the highest degradation efficiency [].
Q13: Are there alternative fungicides to this compound for managing oomycete diseases?
A13: Several alternative fungicides, including metalaxyl, mefenoxam, and fosetyl-Al, have been investigated for their efficacy against oomycete diseases in various crops. Their efficacy can vary depending on the specific pathogen and host plant [, , , , ]. Biological control agents, such as Trichoderma asperellum, offer a potential alternative to chemical fungicides like this compound for managing Phytophthora capsici in pepper cultivation [].
Q14: Beyond its fungicidal activity, has this compound been explored for other applications?
A14: this compound has been investigated for its potential as a nitrification inhibitor in agricultural soils. It can retard nitrification, thereby increasing nitrogen use efficiency and potentially reducing environmental impacts associated with nitrogen loss [, , , ].
Q15: Are there any noteworthy interactions of this compound with other agricultural inputs?
A15: Studies have examined the combined effects of this compound with other agricultural practices, such as the use of organic amendments []. Additionally, the impact of combining this compound with other fungicides has been explored to assess potential synergistic effects or the development of resistance [, , ].
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